(R)-N-Desethyl Oxybutynin Hydrochloride

説明

“®-N-Desethyl Oxybutynin Hydrochloride” is a derivative of Oxybutynin . Oxybutynin is used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It belongs to the group of medicines called antispasmodics and helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms .

Synthesis Analysis

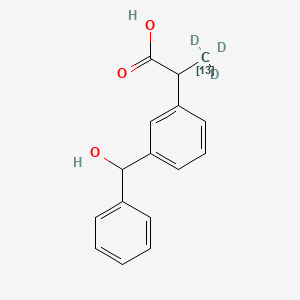

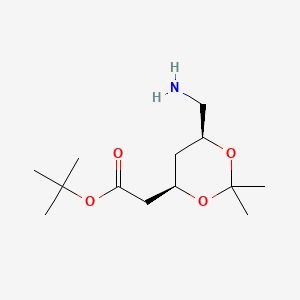

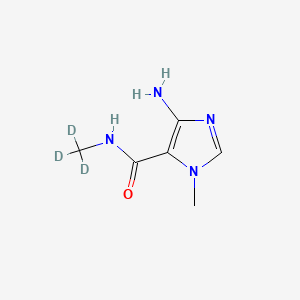

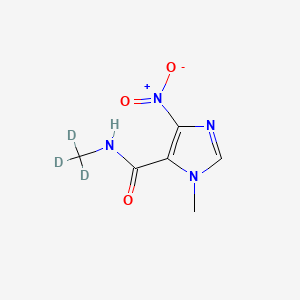

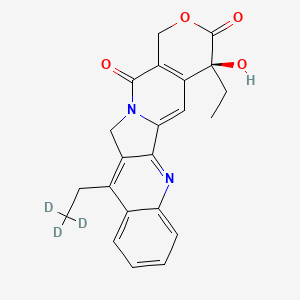

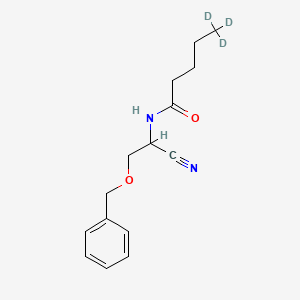

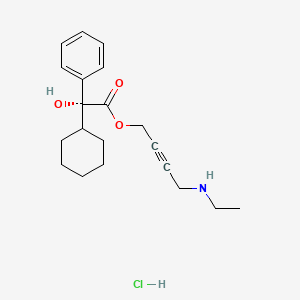

The synthesis of “®-N-Desethyl Oxybutynin Hydrochloride” involves several steps. One of the key intermediates in the synthesis of (S)-oxybutynin is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid . In some works, the butynyl alcohol was prepared by a Mannich reaction involving 2-propyn-1-ol, formadehyde, and diethylamine .Molecular Structure Analysis

The molecular structure of “®-N-Desethyl Oxybutynin Hydrochloride” is complex. It is a tertiary amino compound and a racemate. It contains an esoxybutynin and a ®-oxybutynin .Chemical Reactions Analysis

The chemical reactions involved in the formation of “®-N-Desethyl Oxybutynin Hydrochloride” are complex. The spectroscopic methods depended on the ion-pair complex formation between the tertiary amino group in the drug and eosin in 0.2 M acetate buffer of pH 4 .Physical and Chemical Properties Analysis

The molecular weight of “®-N-Desethyl Oxybutynin Hydrochloride” is 357.5 g/mol . It is a cholinergic antagonist, a calcium channel blocker, and a local anaesthetic .科学的研究の応用

膀胱コントロールの改善

(R)-N-Desethyl Oxybutynin Hydrochloride: は、尿失禁や頻尿などの症状に苦しむ患者さんの膀胱コントロールを強化するために伝統的に処方されてきました。 この分野におけるその有効性は十分に文書化されており、膀胱のけいれんや排尿の切迫感を軽減することで緩和を提供します .

多汗症の管理

この化合物は、過剰な発汗を特徴とする症状である多汗症の管理において、新規な用途が見出されています。 臨床試験では、発汗量を減らすための使用が検討されており、この難しい症状に悩む患者さんにとって潜在的な治療選択肢を提供しています .

乳がんにおけるホットフラッシュ

This compoundの別の転用された用途は、乳がん患者のホットフラッシュの治療です。 ホットフラッシュは、がん治療の一般的な副作用であり、この化合物はこれらの症状の管理に対する代替アプローチを提供します .

閉塞性睡眠時無呼吸

研究では、この化合物を閉塞性睡眠時無呼吸の治療に用いることも検討されています。 睡眠調節に関与する神経経路に影響を与える可能性があるため、この睡眠障害に対する介入の新たな道筋を提供する可能性があります .

エナンチオマー的に純粋な化合物の合成

有機化学の分野では、This compoundは、エナンチオマー的に純粋な化合物の合成における重要な中間体として役立ちます。 光学活性医薬品の調製におけるその役割は、特定の所望の活性を有する薬物の開発において重要です .

薬剤転用研究

この化合物は、既存の薬物を新たな治療用途について評価する薬剤転用研究の対象となっています。 これにより、創薬における時間と資源の節約が可能になるだけでなく、さまざまな症状に対する新たな治療選択肢も提供されます .

抗腫瘍活性

主要な適応症ではありませんが、This compoundの抗腫瘍活性に関する研究が進行中です。 がんシグナル伝達経路への潜在的な影響が調査されており、新たながん治療につながる可能性があります .

循環器研究

当初は循環器治療とは関連付けられていませんでしたが、This compoundが、他の転用された薬物と同様に、血流や心臓の健康にどのように影響を与えるかを理解することに対する関心が高まっています .

作用機序

Target of Action

The primary target of ®-N-Desethyl Oxybutynin Hydrochloride, a metabolite of Oxybutynin, is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the contraction of smooth muscles, such as those found in the bladder .

Mode of Action

®-N-Desethyl Oxybutynin Hydrochloride acts as an antimuscarinic agent . This compound competitively inhibits the postganglionic type 1, 2, and 3 muscarinic receptors , thereby reducing detrusor muscle activity, relaxing the bladder, and preventing the urge to void .

Biochemical Pathways

The action of ®-N-Desethyl Oxybutynin Hydrochloride primarily affects the cholinergic pathway . By blocking the muscarinic acetylcholine receptors, it prevents the binding of acetylcholine, a neurotransmitter that would normally cause muscle contraction . This results in the relaxation of the detrusor muscle in the bladder, reducing urinary urgency and frequency .

Pharmacokinetics

The pharmacokinetic properties of ®-N-Desethyl Oxybutynin Hydrochloride are similar to those of its parent compound, Oxybutynin . The mean pharmacokinetic parameters for Oxybutynin are Cmax 5.4±2.7 ng/mL, AUC inf 34.9±17.4 h ng/mL, t1/2 8.5±3.5 h and for N-desethyloxybutynin are Cmax 3.9±2.5 ng/mL, AUC inf 51.1±43.1 h ng/mL, t1/2 7.7±5.9 h . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .

Result of Action

The primary result of the action of ®-N-Desethyl Oxybutynin Hydrochloride is the relaxation of the bladder . By inhibiting the muscarinic action of acetylcholine on smooth muscle, it reduces detrusor muscle activity, thereby preventing the urge to void . This leads to a decrease in urinary symptoms, including nocturia, urgency, and frequency, improving the quality of life for patients affected by overactive bladder .

Action Environment

The action of ®-N-Desethyl Oxybutynin Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, individual patient factors such as age, sex, weight, and health status can also impact the drug’s action, efficacy, and stability

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

®-N-Desethyl Oxybutynin Hydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with muscarinic receptors, particularly the M3 muscarinic receptor. This interaction inhibits the binding of acetylcholine, leading to a reduction in bladder muscle contractions . Additionally, ®-N-Desethyl Oxybutynin Hydrochloride may interact with other proteins involved in cellular signaling pathways, contributing to its therapeutic effects.

Cellular Effects

®-N-Desethyl Oxybutynin Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the M3 muscarinic receptor, it reduces the activity of the detrusor muscle in the bladder, leading to decreased urinary urgency and frequency . This compound may also impact other cellular processes, such as calcium signaling and smooth muscle contraction, further contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of ®-N-Desethyl Oxybutynin Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the M3 muscarinic receptor, preventing acetylcholine from activating the receptor. This inhibition leads to a decrease in intracellular calcium levels, reducing muscle contractions . Additionally, ®-N-Desethyl Oxybutynin Hydrochloride may influence the expression of genes involved in muscle contraction and cellular signaling, further modulating its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-N-Desethyl Oxybutynin Hydrochloride change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that ®-N-Desethyl Oxybutynin Hydrochloride remains stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of ®-N-Desethyl Oxybutynin Hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively reduces bladder muscle contractions and urinary frequency. At higher doses, it may cause toxic or adverse effects, such as dry mouth, constipation, and dizziness . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage for therapeutic use.

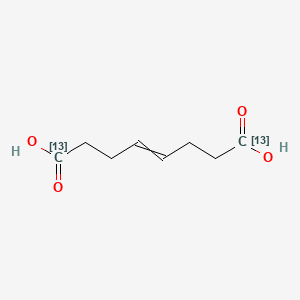

Metabolic Pathways

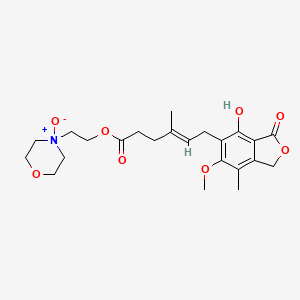

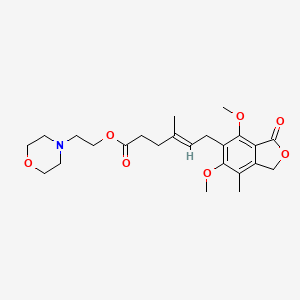

®-N-Desethyl Oxybutynin Hydrochloride is involved in several metabolic pathways. It undergoes N-deethylation, followed by oxidation to form hydroxylamine and N-oxide metabolites . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation. The effects on metabolic flux and metabolite levels can influence the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of ®-N-Desethyl Oxybutynin Hydrochloride within cells and tissues involve various transporters and binding proteins. It is distributed throughout the body, with a high affinity for muscarinic receptors in the bladder . The compound’s localization and accumulation in specific tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

®-N-Desethyl Oxybutynin Hydrochloride’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm and cell membrane, where it interacts with muscarinic receptors . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its therapeutic efficacy and potential side effects.

特性

IUPAC Name |

4-(ethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181647-12-1 | |

| Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(ethylamino)-2-butyn-1-yl ester, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181647-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。